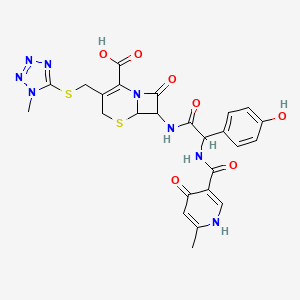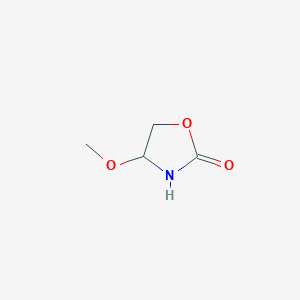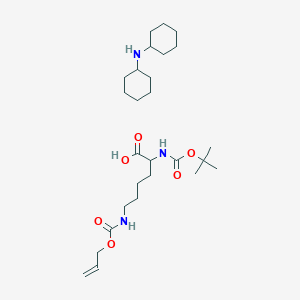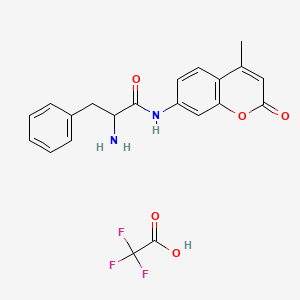
Cefpiramide acid; Cefpiramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefpiramide is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, a pathogen resistant to many other antibiotics . Cefpiramide works by inhibiting bacterial cell wall biosynthesis, making it a valuable tool in treating severe infections caused by susceptible bacteria .
準備方法
Synthetic Routes and Reaction Conditions
Cefpiramide is synthesized through a series of chemical reactions involving the incorporation of various functional groups into the cephalosporin core structure. One method involves dispersing cefpiramide in water, followed by the addition of ammonium hydroxide to dissolve the solution. Acetic acid or propionic acid aqueous solutions are then added to induce crystallization . Another method involves dissolving cefpiramide acid in water with sodium benzoate, sodium dihydrogen phosphate, and sodium hydrogen phosphate, followed by the addition of sodium hydroxide solution .
Industrial Production Methods
Industrial production of cefpiramide often involves large-scale synthesis using similar methods as described above. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of freeze-drying techniques is common to ensure the stability and longevity of the antibiotic .
化学反応の分析
Types of Reactions
Cefpiramide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving cefpiramide include ammonium hydroxide, acetic acid, propionic acid, and sodium hydroxide . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions are various derivatives of cefpiramide, which may have different antibacterial properties or improved stability.
科学的研究の応用
Cefpiramide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cephalosporin antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial cell wall synthesis and its interactions with bacterial enzymes.
Industry: Employed in the development of new antibiotics and in the study of antibiotic resistance mechanisms
作用機序
The bactericidal activity of cefpiramide results from its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the formation of the bacterial cell wall . By inhibiting these proteins, cefpiramide prevents the bacteria from forming a functional cell wall, leading to cell lysis and death .
類似化合物との比較
Cefpiramide is unique among cephalosporins due to its broad-spectrum activity and effectiveness against Pseudomonas aeruginosa. Similar compounds include:
Cefoperazone: Another third-generation cephalosporin with similar antibacterial properties but different pharmacokinetic profiles.
Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.
Cefotaxime: A third-generation cephalosporin with a broad spectrum of activity but less effective against Pseudomonas aeruginosa.
Cefpiramide’s unique structure and properties make it a valuable antibiotic for treating resistant bacterial infections.
特性
IUPAC Name |
7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUCHMQEXVFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N8O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860917 |
Source


|
| Record name | 7-{2-[(4-Hydroxy-6-methylpyridine-3-carbonyl)amino](4-hydroxyphenyl)acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393884.png)

![(S)-N-(1-Indanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13393905.png)

![sodium;6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13393918.png)

![[3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13393926.png)



![but-2-enedioic acid;N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13393948.png)



